REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([O:7][C:8]([CH3:15])([CH3:14])[C:9](OCC)=[O:10])=[C:5]([N+:18]([O-])=O)[CH:4]=1>[C].[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]2[O:7][C:8]([CH3:15])([CH3:14])[C:9](=[O:10])[NH:18][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
ethyl 2-(4-methoxy-2-nitrophenoxy)-2-methylpropionate
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)[N+](=O)[O-]
|
Name
|
palladium carbon
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the obtained residue, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extraction solution was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)
|
Type
|
CONCENTRATION
|
Details
|
The purified product was concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(NC(C(O2)(C)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |